6-Methyl-2-naphthoic acid
CAS No.: 5774-08-3
Cat. No.: VC21300572
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5774-08-3 |
---|---|
Molecular Formula | C12H10O2 |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 6-methylnaphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10O2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3,(H,13,14) |
Standard InChI Key | VOCNMTIGMYPFPY-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Canonical SMILES | CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Fundamental Properties
Structural Characteristics
6-Methyl-2-naphthoic acid is characterized by its naphthalene backbone with specific functional group positioning. The molecule consists of two fused benzene rings forming the naphthalene core, with a carboxylic acid (-COOH) group attached at the 2-position and a methyl (-CH3) group at the 6-position. This structural arrangement gives the compound its distinct chemical reactivity and physical properties.
The compound has a molecular formula of C12H10O2 and a molecular weight of 186.21 g/mol . The presence of the carboxylic acid group confers acidic properties to the molecule, while the methyl substituent affects the electron distribution within the aromatic system, influencing its chemical behavior and reactivity patterns.
Chemical Identifiers and Notations
The compound can be represented using various standardized chemical notations that provide unambiguous structural information:
These systematic notations are essential for database searches, computational chemistry applications, and unambiguous identification of the compound in chemical literature and research.
Analytical Characterization and Spectroscopic Data
Mass Spectrometry and Collision Cross Section Data
Advanced analytical techniques provide valuable data for compound identification and characterization. The predicted collision cross sections (CCS) for various adducts of 6-methyl-2-naphthoic acid, which are particularly valuable for ion mobility spectrometry-mass spectrometry analysis, are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 187.07536 | 137.6 |
[M+Na]+ | 209.05730 | 152.0 |
[M+NH4]+ | 204.10190 | 146.9 |
[M+K]+ | 225.03124 | 145.1 |
[M-H]- | 185.06080 | 140.4 |
[M+Na-2H]- | 207.04275 | 144.9 |
[M]+ | 186.06753 | 140.5 |
[M]- | 186.06863 | 140.5 |
This collision cross section data enables precise identification and characterization of the compound using modern analytical instrumentation . The information is particularly useful for distinguishing 6-methyl-2-naphthoic acid from isomeric compounds that may have similar mass spectra but different spatial arrangements.
Synthesis Strategies and Chemical Transformations
Related Synthetic Pathways
Insights into potential synthesis methods can be gained from related compounds described in patent literature. For instance, the synthesis of 6-bromo-2-naphthalenecarboxylic acid methyl ester involves a multi-step process starting from 2-hydroxy-6-methylnaphthalene . This process includes:
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Bromination using triphenylphosphine-bromine complex at temperatures between 200-300°C to produce 2-bromo-6-methylnaphthalene
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Oxidation with molecular oxygen in the presence of catalysts (including cobalt acetate, manganese acetate, and potassium bromide) at temperatures of 120-200°C under pressure (10-30 kg/cm²)
These reaction conditions and transformations provide valuable insights that could potentially be adapted for the synthesis of 6-methyl-2-naphthoic acid with appropriate modifications to the reaction parameters and starting materials.
Chemical Reactivity Profile
The carboxylic acid functional group in 6-methyl-2-naphthoic acid enables various chemical transformations, including:
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Esterification to form corresponding esters, as demonstrated in related compounds where acid-catalyzed reactions with alcohols yield ester derivatives
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Formation of acid chlorides as reactive intermediates for further functionalization
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Reduction to corresponding alcohols using appropriate reducing agents
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Amidation reactions to form amides when reacted with amines
The methyl group at the 6-position represents an additional site for chemical modification, potentially undergoing oxidation, halogenation, or serving as a position for carbon-carbon bond formation in more complex synthetic sequences.
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